

Spectroscopic Characterization of (1-Ethynylcyclopropyl)benzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: (1-Ethynylcyclopropyl)benzene

Cat. No.: B146219

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Abstract

This technical guide provides a comprehensive spectroscopic analysis of **(1-Ethynylcyclopropyl)benzene**, a molecule of significant interest in synthetic chemistry and materials science. We delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (both ^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate its unique structural features. This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a foundational understanding of the principles and experimental considerations essential for robust chemical characterization.

Introduction: The Structural Significance of (1-Ethynylcyclopropyl)benzene

(1-Ethynylcyclopropyl)benzene presents a fascinating molecular architecture, combining the rigidity of a phenyl ring, the strained three-membered ring of cyclopropane, and the linear, electron-rich character of a terminal alkyne. This unique amalgamation of functional groups imparts distinct chemical reactivity and physical properties, making its unambiguous structural confirmation paramount for any application. Spectroscopic analysis serves as the cornerstone for this confirmation, providing a detailed fingerprint of the molecule's electronic and vibrational landscape.

This guide will systematically dissect the spectral data, explaining the causality behind observed signals and demonstrating how each technique provides a complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their local chemical environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures data reproducibility and accuracy.

Protocol:

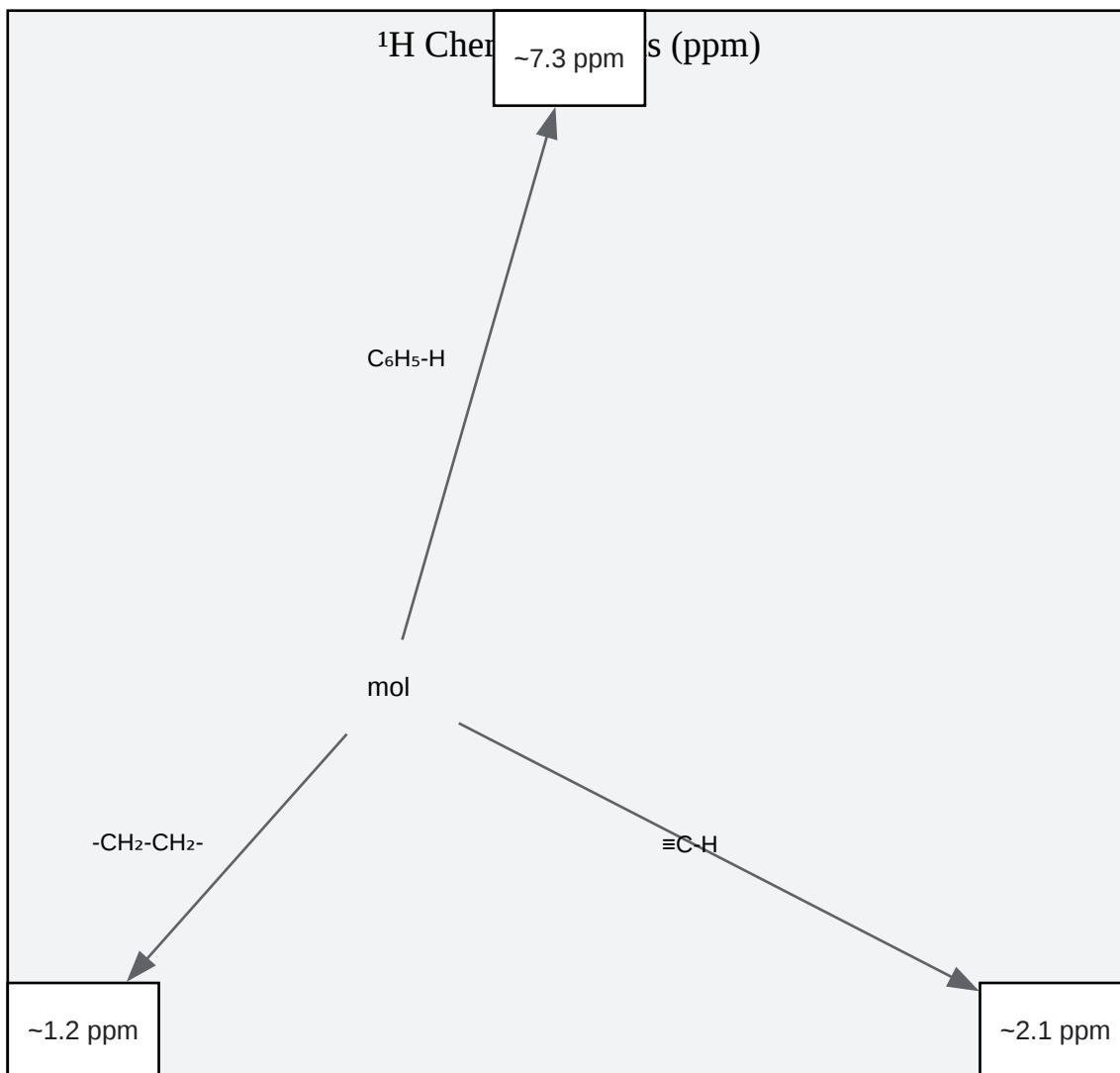
- Sample Preparation: Dissolve approximately 5-10 mg of purified **(1-Ethynylcyclopropyl)benzene** in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), within a 5 mm NMR tube.^[1] The deuterated solvent is crucial as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming those of the analyte.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reliable reference point for chemical shifts.^{[2][3]}
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.^[1]
- Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of **(1-Ethynylcyclopropyl)benzene** provides a wealth of information regarding the number of different types of protons and their connectivity.

Expected ¹H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.2-7.4	Multiplet	5H	Aromatic protons (C ₆ H ₅)	The complex multiplet in this region is characteristic of a monosubstituted benzene ring.[4]
~ 2.1	Singlet	1H	Acetylenic proton (≡C-H)	Protons attached to sp-hybridized carbons typically resonate in this range.[5] The cylindrical electron cloud of the triple bond creates a shielding effect. [5]
~ 1.1-1.3	Multiplet	4H	Cyclopropyl protons (-CH ₂ -CH ₂ -)	The protons on the cyclopropane ring are highly shielded due to the ring's unique electronic structure and associated ring currents, causing them to appear at a characteristically high field (upfield).[2][6][7]

Diagram: ^1H NMR Structural Correlations[Click to download full resolution via product page](#)

Caption: Correlation of proton environments in **(1-Ethynylcyclopropyl)benzene** with their expected ^1H NMR chemical shifts.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum reveals the carbon framework of the molecule.

Expected ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 140-145	Quaternary Aromatic Carbon (C-Ar)	The carbon of the benzene ring attached to the cyclopropyl group is deshielded due to the substituent effect.
~ 128-129	Aromatic CH (ortho, meta, para)	These carbons of the benzene ring typically resonate in this region.[3][8]
~ 85-90	Acetylenic Carbon (-C \equiv)	The sp-hybridized carbons of the alkyne appear in this characteristic downfield region. [9]
~ 65-70	Acetylenic Carbon (\equiv C-H)	The terminal sp-hybridized carbon is typically found in this range.[9]
~ 20-25	Quaternary Cyclopropyl Carbon	The substituted carbon of the cyclopropane ring.
~ 10-15	Cyclopropyl CH ₂	The methylene carbons of the strained cyclopropane ring are significantly shielded and appear upfield.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This provides a powerful diagnostic tool for identifying the functional groups present.

Experimental Protocol: IR Spectrum Acquisition

Protocol:

- Sample Preparation: For a liquid sample like **(1-Ethynylcyclopropyl)benzene**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly on the ATR crystal.[1]
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or clean ATR crystal should be acquired first and automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.[1]

Interpreting the IR Spectrum

The IR spectrum of **(1-Ethynylcyclopropyl)benzene** will be dominated by absorptions from the terminal alkyne and the aromatic ring.

Expected IR Absorption Bands:

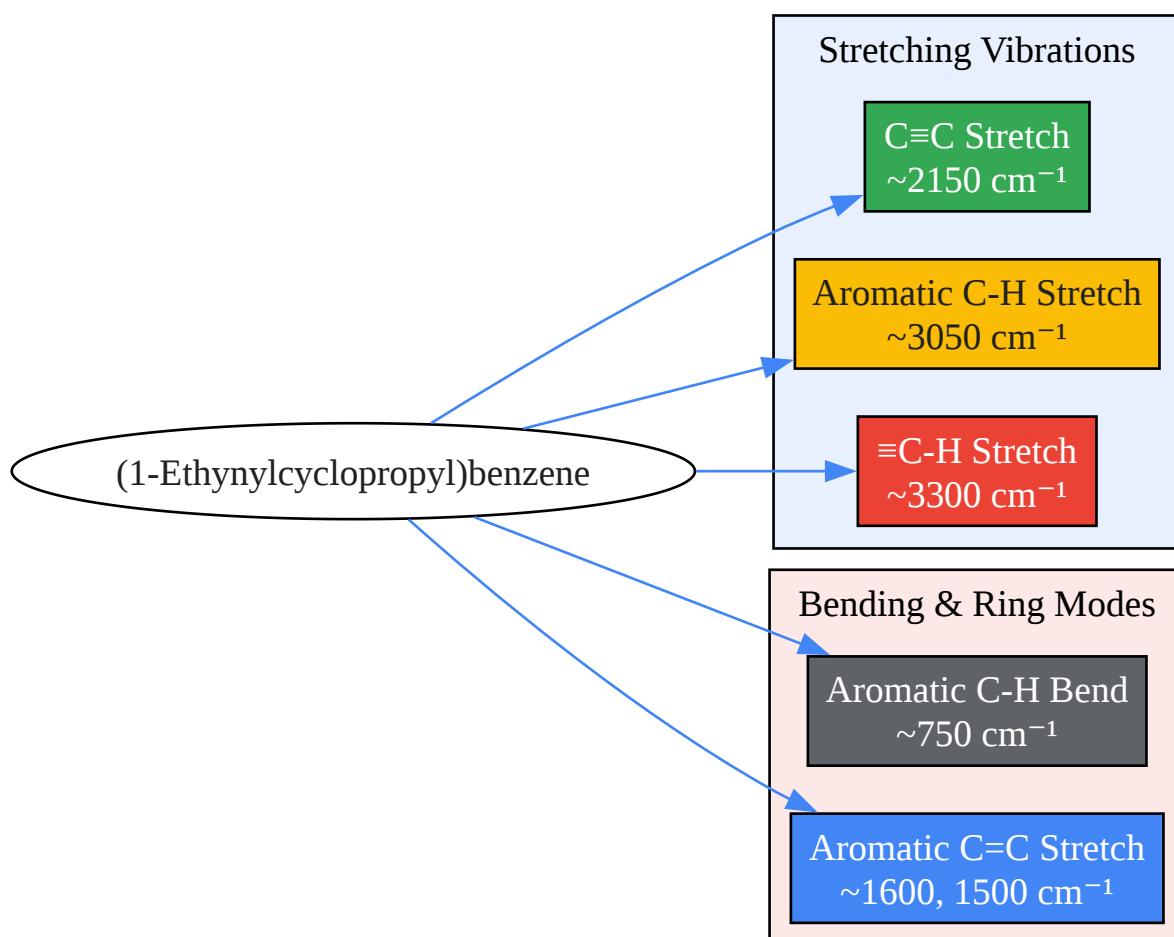
Wavenumber (cm^{-1})	Vibration Type	Functional Group	Intensity
~ 3300	$\equiv\text{C-H}$ stretch	Terminal Alkyne	Strong, Sharp
~ 3100-3000	C-H stretch	Aromatic	Medium
~ 2950-2850	C-H stretch	Cyclopropyl (Alkane)	Medium
~ 2100-2260	$\equiv\text{C-C}$ stretch	Alkyne	Weak to Medium, Sharp
~ 1600, 1450-1500	C=C stretch	Aromatic Ring	Medium to Strong
~ 690-770	C-H out-of-plane bend	Monosubstituted Aromatic	Strong

Causality Behind the Observations:

- The $\equiv\text{C-H}$ Stretch: The absorption around 3300 cm^{-1} is a highly characteristic and reliable indicator of a terminal alkyne.[5][10][11][12] Its high frequency is due to the strength of the sp-hybridized C-H bond.

- The C≡C Stretch: The carbon-carbon triple bond stretch is found in a relatively uncongested region of the spectrum (2100-2260 cm^{-1}), making it a useful diagnostic peak, though often weak in intensity.[5][11][13]
- Aromatic Signatures: The presence of a benzene ring is indicated by the C-H stretches just above 3000 cm^{-1} and the characteristic "ring breathing" C=C stretching vibrations around 1600 and 1450-1500 cm^{-1} .[10][14][15] The strong out-of-plane bending bands in the 690-770 cm^{-1} region are indicative of a monosubstituted benzene ring.[16]

Diagram: Key IR Vibrational Modes



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